Methyl 5-fluoro-2-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5F4NO2 It is a derivative of nicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces 5-fluoro-2-(trifluoromethyl)nicotinic acid.
Reduction: Yields 5-fluoro-2-(trifluoromethyl)nicotinyl alcohol.
Substitution: Results in various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-fluoro-5-(trifluoromethyl)nicotinate
- Methyl 5-fluoro-6-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the nicotinate ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F4NO2 |
---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3 |
InChI Key |
FRTPZJFNYNNNQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.